



Application Notes: CRISPR-Cas9 Screening to Identify SMARCA2 Dependencies

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Compound of Interest		
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Introduction

The SWI/SNF chromatin remodeling complex plays a critical role in regulating gene expression, and its subunits are frequently mutated in cancer. SMARCA2 (also known as BRM) is an ATPase subunit of this complex. In certain cancers, loss or inactivation of the paralogous subunit SMARCA4 (also known as BRG1) creates a dependency on SMARCA2 for survival. This phenomenon, known as synthetic lethality, presents a promising therapeutic target.[1][2][3] CRISPR-Cas9 genome-wide or targeted screens are powerful tools to identify such dependencies by systematically knocking out genes and assessing the impact on cell viability in a SMARCA4-deficient background.[2] These screens can uncover novel drug targets and inform the development of targeted therapies for cancers with specific genetic vulnerabilities.[3]

This document provides detailed application notes and protocols for performing CRISPR-Cas9 screens to identify SMARCA2 dependencies.

Principle of the Technology

The CRISPR-Cas9 system facilitates targeted gene knockout.[5] It consists of the Cas9 nuclease and a single-guide RNA (sgRNA) that directs the enzyme to a specific genomic location.[5] The Cas9 protein introduces a double-strand break in the DNA, which is often repaired by the error-prone non-homologous end-joining (NHEJ) pathway.[6] This imperfect







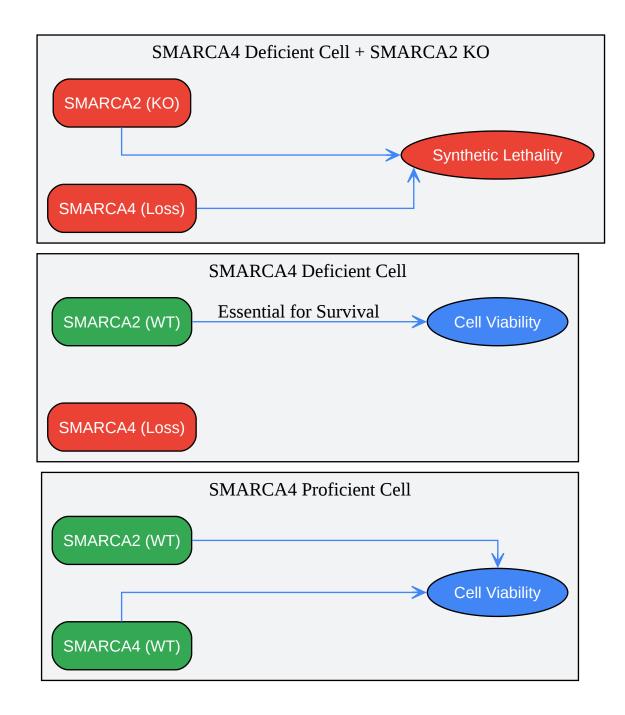
repair can lead to insertions or deletions (indels), resulting in a frameshift mutation and a functional gene knockout.[6]

In a pooled CRISPR screen, a library of lentiviral vectors, each encoding an sgRNA targeting a different gene, is introduced into a population of Cas9-expressing cells.[6] By comparing the relative abundance of each sgRNA at the beginning and end of the experiment (e.g., in SMARCA4-deficient vs. SMARCA4-proficient cells), one can identify genes whose knockout confers a fitness defect, thereby revealing genetic dependencies.[6][7]

Key Concepts: Synthetic Lethality

Synthetic lethality occurs when the simultaneous loss of two genes results in cell death, while the loss of either gene alone does not.[1] In the context of SMARCA2, cells that have lost SMARCA4 function become critically dependent on SMARCA2 for survival.[2][3] Targeting SMARCA2 in these SMARCA4-deficient cancer cells leads to cell death, while normal cells with functional SMARCA4 are unaffected.





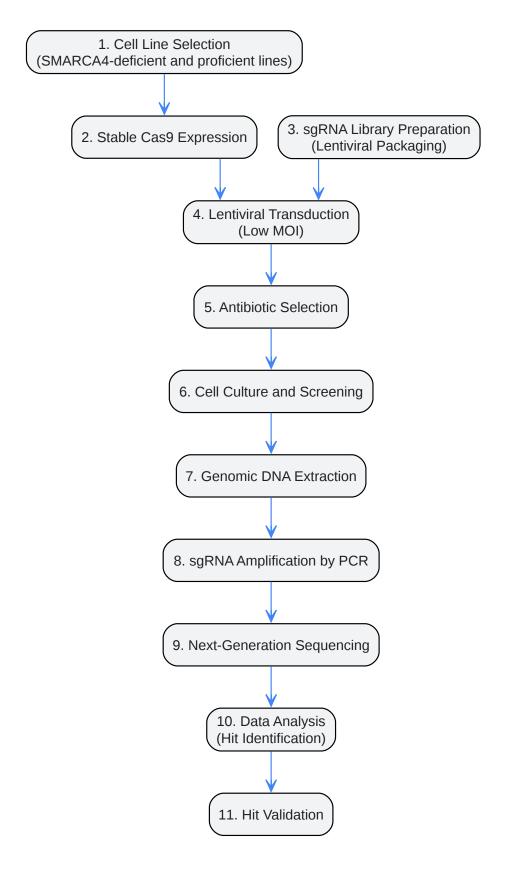
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Figure 1: Synthetic lethality between SMARCA4 and SMARCA2.

Experimental Workflow

A typical CRISPR-Cas9 screen to identify SMARCA2 dependencies involves several key stages, from cell line selection to data analysis and hit validation.





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Figure 2: Experimental workflow for a CRISPR-Cas9 screen.



Data Presentation

The results of a CRISPR screen are typically presented as a list of genes whose knockout leads to a significant change in cell fitness. This data can be summarized in tables for clear comparison.

Table 1: Illustrative Results of a SMARCA2 Dependency Screen

Target Gene	sgRNA Sequence	Log2 Fold Change (SMARCA4- deficient vs. proficient)	p-value	FDR
SMARCA2	GCGAGCUACG CUCAAGUUGC	-3.5	1.2e-8	2.5e-7
POLR2A	GGUCAAGAUC CUCAAGAGAU	-2.8	3.4e-7	5.1e-6
RPL11	GCAUCAUCAU CAUCAUCGUC	-2.5	8.9e-7	1.2e-5
Non-targeting	ACGGAGGCTA AGCGTCGCAA	-0.1	0.85	0.92

Table 2: Gene Set Enrichment Analysis (GSEA) of Depleted Genes

Gene Set	Enrichment Score	Nominal p-value	FDR q-value
SWI/SNF Complex	-0.85	<0.001	<0.001
Ribosome Biogenesis	-0.62	0.005	0.012
Spliceosome	-0.58	0.008	0.018

Experimental Protocols

Protocol 1: Lentivirus Production for sgRNA Library



Materials:

- HEK293T cells
- · sgRNA library plasmid pool
- Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
- · Transfection reagent
- DMEM with 10% FBS
- 0.45 μm syringe filters

Procedure:

- Seed HEK293T cells in 10 cm plates to be 70-80% confluent on the day of transfection.
- Prepare the transfection mix by combining the sgRNA library plasmid pool, psPAX2, and pMD2.G in serum-free media.
- Add the transfection reagent to the plasmid mix, incubate at room temperature for 20 minutes.
- Add the transfection complex to the HEK293T cells and incubate at 37°C.
- After 48-72 hours, harvest the supernatant containing the lentiviral particles.
- Filter the supernatant through a 0.45 µm syringe filter to remove cell debris.
- Aliquot and store the lentivirus at -80°C.

Protocol 2: CRISPR-Cas9 Screen

Materials:

- Cas9-expressing cancer cell lines (SMARCA4-deficient and proficient)
- Pooled lentiviral sgRNA library



- Polybrene
- Puromycin
- Cell culture medium and supplements

Procedure:

- Library Transduction: Plate the Cas9-expressing cells at a density that ensures a representation of at least 500-1000 cells per sgRNA in the library.
- Transduce the cells with the pooled sgRNA library at a low multiplicity of infection (MOI) of
 ~0.3 to ensure that most cells receive no more than one sgRNA.[6] Add polybrene to
 enhance transduction efficiency.
- Antibiotic Selection: After 24 hours, begin selection with puromycin for 2-3 days to eliminate non-transduced cells.[6]
- Screening: After selection, harvest an initial cell pellet as a Day 0 reference sample.
- Split the remaining cells into replicate populations for each experimental condition and culture for 14-21 days.
- Sample Collection: Harvest cell pellets at the end of the screen.

Protocol 3: sgRNA Sequencing and Data Analysis

Materials:

- · Genomic DNA extraction kit
- · PCR primers flanking the sgRNA cassette
- Illumina sequencing adapters and barcodes
- AMPure XP beads

Procedure:

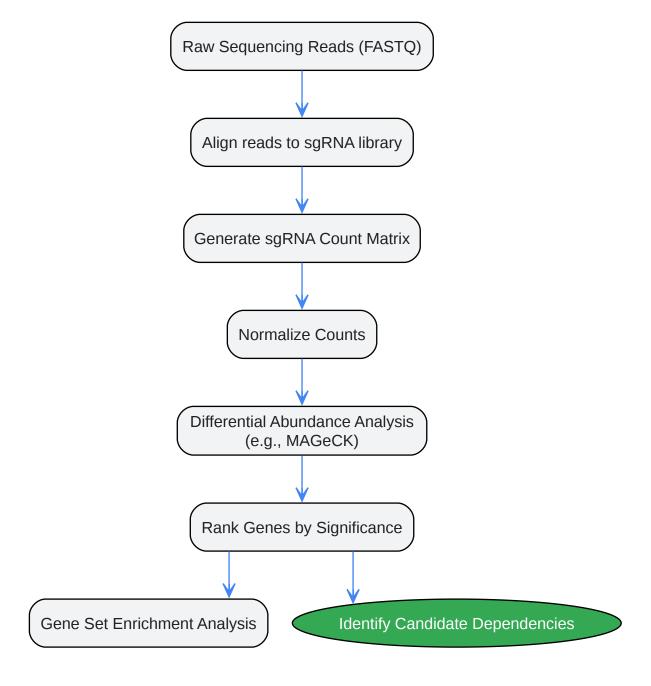
Methodological & Application





- Genomic DNA Extraction: Extract high-quality genomic DNA from the Day 0 and final timepoint cell pellets.
- sgRNA Amplification: Perform a two-step PCR to amplify the integrated sgRNA sequences from the genomic DNA.[6] The first PCR uses primers specific to the region flanking the sgRNA in the lentiviral vector. The second PCR adds Illumina sequencing adapters and barcodes.[6]
- Library Purification: Purify the PCR products using AMPure XP beads.[6]
- Next-Generation Sequencing: Pool the barcoded libraries and perform high-throughput sequencing.
- Data Analysis:
 - Read Counting: Align sequencing reads to the sgRNA library reference to quantify the abundance of each sgRNA in each sample.
 - Hit Identification: Use software packages like MAGeCK to identify sgRNAs and genes that are significantly depleted or enriched in the SMARCA4-deficient cells compared to the proficient cells.[8]





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Figure 3: Data analysis workflow for a CRISPR screen.

Hit Validation

Following the primary screen, it is crucial to validate the identified dependencies. This can be achieved through:



- Individual sgRNA Knockout: Transducing cells with individual sgRNAs targeting the candidate gene to confirm the phenotype.
- Rescue Experiments: Re-expressing the target gene in the knockout cells to see if the phenotype is reversed.
- Orthogonal Approaches: Using alternative methods like RNAi to confirm the dependency.

Conclusion

CRISPR-Cas9 screening is a robust and powerful method for identifying genetic dependencies in cancer cells. By applying this technology to SMARCA4-deficient cell lines, researchers can effectively uncover a reliance on SMARCA2, providing a strong rationale for the development of SMARCA2 inhibitors as a targeted therapy for this patient population. The protocols and guidelines presented here offer a framework for conducting these screens and analyzing the resulting data to accelerate the discovery of novel cancer therapeutics.

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